molecular formula C8H6N2O B1310561 Pyrazolo[1,5-a]pyridine-5-carbaldehyde CAS No. 474432-59-2

Pyrazolo[1,5-a]pyridine-5-carbaldehyde

Cat. No. B1310561
M. Wt: 146.15 g/mol
InChI Key: HPALNHOPSODBEP-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-5-carbaldehyde is a chemical compound with the CAS Number: 474432-59-2 . It has a molecular weight of 146.15 . It’s a solid substance at room temperature .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been widely studied . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyridine derivatives has been analyzed in several studies . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyridine derivatives have been explored in various studies . For instance, compound 4a with pyridine as an electron-withdrawing group (EWG) at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridine-5-carbaldehyde is a solid substance at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Pyrazolo[1,5-a]pyridine-5-carbaldehyde is a versatile intermediate in the synthesis of a wide range of heterocyclic compounds. For example, it has been utilized in the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines through Friedlander condensation with active methylene compounds in basic media (Jachak et al., 2007). This methodology extends to the creation of novel pyrazolo[3,4-h][1,6]naphthyridines via Friedlander condensation, demonstrating the compound's role in generating diverse heterocyclic frameworks with potential for further functionalization (Jachak et al., 2011).

Photophysical Property Studies

The synthesis and study of photophysical properties of heterocyclic orthoaminoaldehydes, including pyrazolo[1,5-a]pyridine-5-carbaldehyde derivatives, reveal how specific solute-solvent interactions and electron donor-acceptor substituents affect fluorescence. Such studies are crucial for the development of materials and molecules with specific optical properties (Patil et al., 2010).

Antimicrobial Activity

Research into pyrazolo[1,5-a]pyridine derivatives has shown that certain modifications, such as the incorporation of a carboxamide group, can exhibit moderate to good antibacterial activity against a range of Gram-negative and Gram-positive bacteria. This highlights the potential of pyrazolo[1,5-a]pyridine-5-carbaldehyde derivatives in the development of new antimicrobial agents (Panda et al., 2011).

Synthesis of Biologically Active Compounds

The compound has been used as a starting material for synthesizing a series of potent 5α-reductase and aromatase inhibitors, demonstrating its utility in creating therapeutically relevant molecules. This application underscores the role of pyrazolo[1,5-a]pyridine-5-carbaldehyde in medicinal chemistry and drug development (El-Naggar et al., 2020).

Crystallographic Studies

Crystallographic studies of pyrazolo[1,5-a]pyridine derivatives have provided insights into their structural characteristics, including hydrogen-bonded assembly patterns. Such studies are important for understanding the molecular basis of their properties and interactions (Quiroga et al., 2012).

Future Directions

Pyrazolo[1,5-a]pyrimidine derivatives have been identified as strategic compounds for optical applications . They have been considered potential future candidates for clinical trials in systemic lupus erythematosus (SLE) treatment .

properties

IUPAC Name

pyrazolo[1,5-a]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-2-4-10-8(5-7)1-3-9-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPALNHOPSODBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450744
Record name Pyrazolo[1,5-a]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridine-5-carbaldehyde

CAS RN

474432-59-2
Record name Pyrazolo[1,5-a]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridine-5-carbaldehyde
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